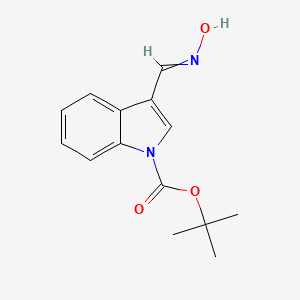

Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate

Description

Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate is an indole derivative featuring a tert-butyl carbamate group at the 1-position and a hydroxyiminomethyl (oxime) group at the 3-position of the indole ring.

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3 |

InChI Key |

NDMBDQXMLBFZOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

Formylation Step :

- The indole nitrogen is first protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

- Subsequent formylation employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions at 0–5°C, yielding tert-butyl 3-formylindole-1-carboxylate.

Oxime Synthesis :

Table 1: Optimization of Oxime Formation

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 85–90 | |

| Temperature | 70°C | 88 | |

| Catalyst | Sodium Acetate | 90 | |

| Reaction Time | 5 hours | 87 |

Tert-Butyl Carbamate Protection Strategy

The tert-butyl carbamate group at the 1-position is introduced early in the synthesis to prevent undesired side reactions at the indole nitrogen. This step is critical for stabilizing the intermediate during subsequent transformations.

Protection Methodology

Reagents :

Procedure :

Mechanistic Insight :

The Boc group acts as an electron-withdrawing protector, reducing the nucleophilicity of the indole nitrogen and directing electrophilic substitution to the 3-position. This aligns with observed regioselectivity in Vilsmeier-Haack formylation.

Catalytic Condensation Approaches

Recent advances employ catalytic systems to streamline the synthesis of tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate, enhancing efficiency and selectivity.

Iron(III)-Catalyzed Oxime Formation

Ionic Liquid-Mediated Reactions

- Catalyst : 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) under solvent-free conditions.

- Yield : 89% at 80°C in 2 hours.

- Benefit : Recyclable catalyst with minimal environmental impact.

Table 2: Catalytic Methods Comparison

| Catalyst | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| FeCl₃·6H₂O | Ethanol | 3 | 92 | |

| [BMIM]Br | Solvent-free | 2 | 89 | |

| SiO₂-Cu(BF₄)₂ | DCM | 4 | 85 |

Solid-Phase Synthesis and Novel Methodologies

Emerging techniques focus on immobilized reagents and flow chemistry to improve scalability.

Polymer-Supported Hydroxylamine

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced indole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Amines or thiols in the presence of a base like triethylamine in an aprotic solvent.

Major Products Formed

Oxidation: Oxo derivatives of the indole ring.

Reduction: Reduced indole derivatives with hydroxyimino group converted to hydroxyl or amino groups.

Substitution: Indole derivatives with substituted hydroxyimino groups.

Scientific Research Applications

Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique hydroxyimino group imparts distinct chemical reactivity and biological activity, making it valuable for research and potential therapeutic uses.

Scientific Research Applications

Chemistry: It serves as a building block in synthesizing complex organic molecules and natural product analogs.

Biology: The compound is investigated for its potential as a bioactive compound, specifically for its antimicrobial and anticancer properties. Studies have shown that indole derivatives can be effective against various bacterial and fungal strains by disrupting microbial cell membranes or inhibiting essential metabolic pathways. For example, it has demonstrated antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Medicine: This compound is explored for its therapeutic potential in treating various diseases, including cancer and microbial infections. Indole derivatives are known to induce apoptosis in cancer cells through modulating signaling pathways involved in cell proliferation and survival. In vitro studies have shown that this compound can inhibit the growth of breast, colon, and lung cancer cells.

Industry: It is utilized in developing novel materials and chemical processes.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

| Reagent | Conditions | Major Products Formed |

|---|---|---|

| Potassium permanganate | Aqueous medium, room temperature | Oxo derivatives of the indole ring |

| Hydrogen peroxide | Varies | Oxo derivatives of the indole ring |

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced indole derivatives.

| Reagent | Conditions | Major Products Formed |

|---|---|---|

| Sodium borohydride | Methanol, 0°C | Reduced indole derivatives with hydroxyimino group converted to hydroxyl or amino groups |

| Lithium aluminum hydride | Varies | Reduced indole derivatives with hydroxyimino group converted to hydroxyl or amino groups |

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles like amines or thiols.

| Reagent | Conditions | Major Products Formed |

|---|---|---|

| Amines or thiols | Base like triethylamine in an aprotic solvent | Indole derivatives with substituted hydroxyimino groups |

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl indole carboxylate scaffold is versatile, with substituents at the 3-position significantly altering reactivity and applications. Below is a comparative analysis of key analogs:

Research Findings and Data

Spectral Data Comparison

Biological Activity

Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound features a tert-butyl ester group, a hydroxyimino functional group, and an indole ring, which contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 260.29 g/mol. The structural components are significant for its biological activity, as outlined in the following table:

| Component | Description |

|---|---|

| Tert-butyl group | Enhances solubility and stability |

| Hydroxyimino functional group | Potentially involved in biological interactions |

| Indole ring | Known for various pharmacological effects |

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties . Research indicates that these compounds can exhibit effectiveness against various bacterial and fungal strains. Specifically, studies have shown that certain indoles can disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens, leading to cell death.

Case Study: Antimicrobial Efficacy

A study conducted on various indole derivatives demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Indole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Research Findings

- Cytotoxicity Assays : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. The IC50 values obtained from these assays suggest that the compound has a dose-dependent effect on cancer cell viability .

- Mechanism of Action : The proposed mechanisms include the activation of caspases leading to apoptosis and the inhibition of angiogenesis through downregulation of pro-angiogenic factors .

Comparative Analysis with Other Indole Derivatives

To better understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl 3-(aminomethyl)indole-1-carboxylate | Potentially different anticancer profile |

| Tert-butyl 5-(benzoyl)-1H-indole-1-carboxylate | Exhibits strong anticancer activity |

| Tert-butyl 5-(pyrrolidine)-1H-indole-1-carboxylate | Potential neuroprotective effects |

This comparative analysis highlights how modifications in the structure can influence biological activity profiles.

Q & A

Q. What are the recommended safety protocols for handling Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate in laboratory settings?

The compound should be handled by trained professionals in a fume hood with standard personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid contact with strong acids, bases, oxidizing agents, or reducing agents, as hazardous decomposition products (e.g., toxic fumes) may form during reactions . Storage should be in a cool, dry environment, away from ignition sources, and under inert gas if hygroscopic or oxygen-sensitive .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A Grignard reagent-mediated synthesis is documented:

- Step 1 : Activation of Mg powder with catalytic iodine in THF.

- Step 2 : Slow addition of 5-bromo-1-pentene to form the Grignard reagent.

- Step 3 : Reaction with an aldehyde precursor (e.g., tert-butyl indole-carboxylate derivative) at 0°C, followed by overnight stirring.

- Step 4 : Quenching with NH₄Cl, extraction with Et₂O, and purification via flash chromatography (5–10% EtOAc/hexane gradient). This method yields the product as a yellow oil with quantitative efficiency .

Q. What purification techniques are effective for isolating this compound?

Flash column chromatography using gradients of EtOAc in hexane (e.g., 5% → 10%) is standard. For polar byproducts, preparative HPLC or recrystallization from EtOAc/hexane mixtures may improve purity. Monitor via TLC (Rf ~0.55 in 70:30 hexane:EtOAc) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in Grignard-based syntheses?

- Controlled Reagent Addition : Slow addition of alkyl halides to Mg prevents exothermic runaway reactions.

- Temperature Management : Maintain 0°C during aldehyde addition to minimize side reactions.

- Purity of Precursors : Use freshly distilled THF and rigorously dried Mg to avoid moisture-induced side products .

- Scale-Up Considerations : Incremental scaling (e.g., 1 mmol → 10 mmol) with careful monitoring of reaction exothermicity is critical .

Q. What analytical techniques are most effective for confirming structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve key functional groups (e.g., tert-butyl δ ~1.3 ppm, indole protons δ ~7.0–8.5 ppm). Cross-peaks in 2D experiments (e.g., HSQC, HMBC) validate connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of CO₂ from the tert-butyl group).

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides unambiguous confirmation of stereochemistry .

Q. How can discrepancies in spectral data (e.g., NMR chemical shifts) be resolved during structural elucidation?

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may shift hydroxyimino proton signals.

- Dynamic Exchange : Broad peaks from tautomerism (e.g., keto-enol) require variable-temperature NMR.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to match experimental data .

Q. What strategies assess the environmental impact of this compound given limited ecotoxicological data?

- QSAR Modeling : Predict biodegradability and toxicity using quantitative structure-activity relationship tools.

- Microcosm Studies : Test aerobic/anaerobic degradation in soil/water systems.

- Ecotoxicology Assays : Use Daphnia magna or Aliivibrio fischeri to estimate acute toxicity (EC₅₀/LC₅₀) .

Q. How does the electronic nature of indole substituents influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Groups (EWGs) : Activate the indole C-3 position for nucleophilic attacks (e.g., Suzuki-Miyaura coupling).

- Steric Effects : Bulky tert-butyl groups may hinder access to reactive sites, requiring Pd catalysts with large ligands (e.g., XPhos).

- Hydroxyimino Coordination : The hydroxyiminomethyl moiety can chelate metal catalysts, altering reaction pathways. Optimize ligand-metal ratios to prevent deactivation .

Methodological Notes

- Contradictions in Data : Discrepancies in reported yields or spectral data may arise from impurities in precursors or solvent residues. Always repeat key experiments with freshly purified reagents.

- Advanced Applications : This compound serves as a precursor to bioactive indole alkaloids and kinase inhibitors. Functionalize the hydroxyimino group via reductive amination or condensation to generate pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.